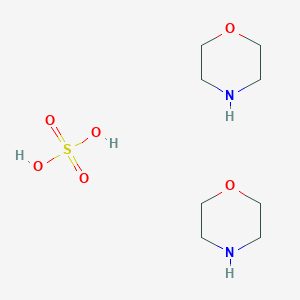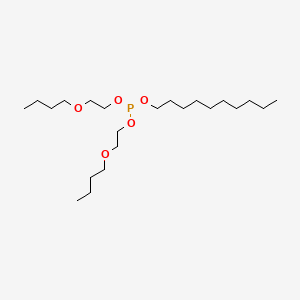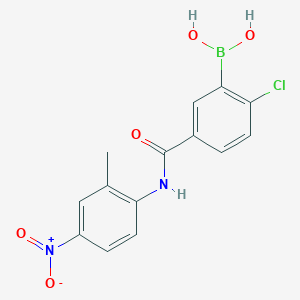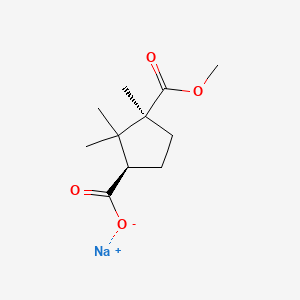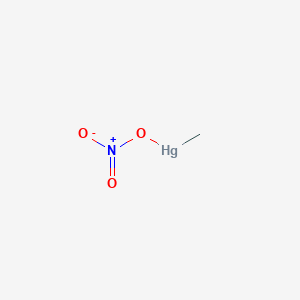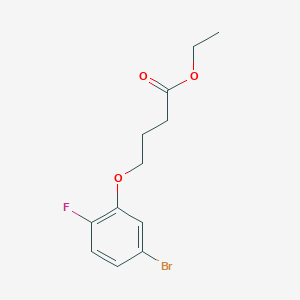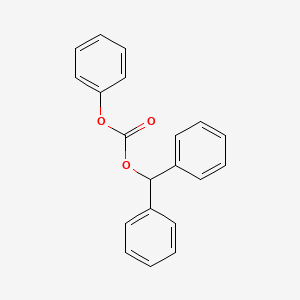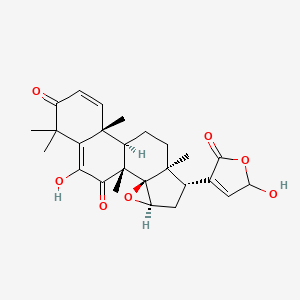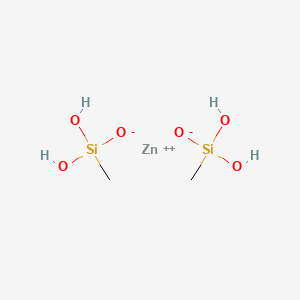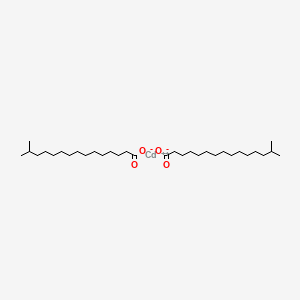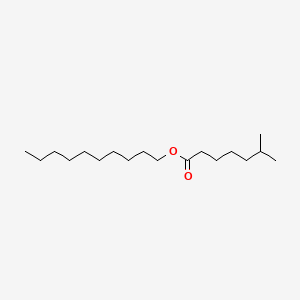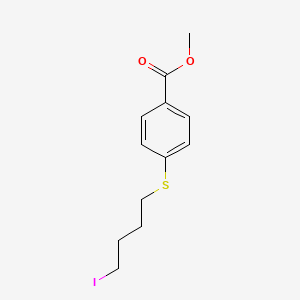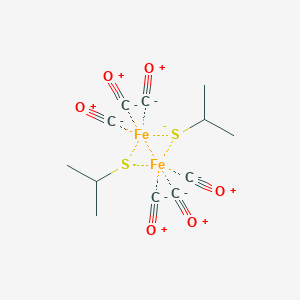
Iron, hexacarbonylbis(mu-2-propanethiolato)di-, (Fe-Fe)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron, hexacarbonylbis(mu-2-propanethiolato)di-, (Fe-Fe)- is a complex organometallic compound with the molecular formula C12H14Fe2O6S2 and a molecular weight of 430.056 g/mol . This compound is characterized by the presence of two iron atoms bridged by two 2-propanethiolato ligands and coordinated by six carbonyl groups.
Vorbereitungsmethoden
The synthesis of Iron, hexacarbonylbis(mu-2-propanethiolato)di-, (Fe-Fe)- typically involves the reaction of iron pentacarbonyl with 2-propanethiol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the iron centers. The general reaction scheme is as follows:
2Fe(CO)5+2CH3CH(SH)CH3→Fe2(μ−SCH2CH3)2(CO)6+4CO
The reaction is typically conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Iron, hexacarbonylbis(mu-2-propanethiolato)di-, (Fe-Fe)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) species. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions can convert the iron centers to lower oxidation states. Reducing agents such as sodium borohydride are commonly used.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines. This reaction typically requires the presence of a catalyst and elevated temperatures.
Ligand Exchange: The 2-propanethiolato ligands can be exchanged with other thiol ligands under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield mono- or bis(phosphine) adducts .
Wissenschaftliche Forschungsanwendungen
Iron, hexacarbonylbis(mu-2-propanethiolato)di-, (Fe-Fe)- has several scientific research applications:
Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation and hydroformylation reactions.
Materials Science: It is employed in the synthesis of nanomaterials and thin films due to its ability to decompose into iron sulfide nanoparticles.
Biological Studies: The compound serves as a model for studying the active sites of iron-sulfur proteins and enzymes.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of iron-related metabolic disorders.
Wirkmechanismus
The mechanism of action of Iron, hexacarbonylbis(mu-2-propanethiolato)di-, (Fe-Fe)- involves its ability to undergo redox reactions and ligand exchange processes. The iron centers can participate in electron transfer reactions, making the compound an effective catalyst. The 2-propanethiolato ligands play a crucial role in stabilizing the iron centers and facilitating these reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological studies .
Vergleich Mit ähnlichen Verbindungen
Iron, hexacarbonylbis(mu-2-propanethiolato)di-, (Fe-Fe)- can be compared with other similar compounds, such as:
Iron, hexacarbonylbis(mu-methanethiolato)di-, (Fe-Fe): This compound has methanethiolato ligands instead of 2-propanethiolato ligands.
Iron, hexacarbonylbis(mu-ethanethiolato)di-, (Fe-Fe): This compound has ethanethiolato ligands and shares similar properties with the 2-propanethiolato derivative but may have different catalytic activities.
Iron, hexacarbonylbis(mu-phenylthiolato)di-, (Fe-Fe): The presence of phenylthiolato ligands can significantly alter the electronic properties and reactivity of the compound.
The uniqueness of Iron, hexacarbonylbis(mu-2-propanethiolato)di-, (Fe-Fe)- lies in its specific ligand environment, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
26411-94-9 |
|---|---|
Molekularformel |
C12H14Fe2O6S2-2 |
Molekulargewicht |
430.1 g/mol |
IUPAC-Name |
carbon monoxide;iron;propane-2-thiolate |
InChI |
InChI=1S/2C3H8S.6CO.2Fe/c2*1-3(2)4;6*1-2;;/h2*3-4H,1-2H3;;;;;;;;/p-2 |
InChI-Schlüssel |
HXKIFFMFMUSTPT-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)[S-].CC(C)[S-].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


